2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazole moiety and the carboxamide group. Common reagents used in these reactions include thionyl chloride, sodium azide, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process is optimized to minimize waste and maximize yield, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is studied for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular processes essential for cancer cell survival. The compound’s triazole moiety is known to bind to metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl-1H-1,2,4-triazole: Known for its antifungal properties.
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring and a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-4-propyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-3-4-15-16(24-12(2)20-15)17(23)21-14-7-5-13(6-8-14)9-22-11-18-10-19-22/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) |
InChI Key |
PDJPUCDVWOUAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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